molecular formula C14H12ClN3O4 B4277327 2-(4-chloro-3-methylphenoxy)-N-(5-nitro-2-pyridinyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(5-nitro-2-pyridinyl)acetamide

Cat. No. B4277327
M. Wt: 321.71 g/mol
InChI Key: XSNMWHQLVCVAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(5-nitro-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Nitrofen and is primarily used as a herbicide. However, recent studies have shown that Nitrofen has several other applications, including its use in biochemical and physiological research.

Mechanism of Action

Nitrofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. Nitrofen inhibits the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nitrofen has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Nitrofen also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Nitrofen also has a well-defined mechanism of action, which makes it a useful tool for studying the role of COX enzymes in inflammation and pain. However, Nitrofen has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, Nitrofen can be toxic at high doses, which can limit its use in some experiments.

Future Directions

There are several future directions for research on Nitrofen. One area of interest is the development of Nitrofen derivatives with improved solubility and lower toxicity. These derivatives could be used to study the role of COX enzymes in various diseases and could potentially be developed into new therapies. Another area of interest is the study of Nitrofen's effects on other signaling pathways involved in inflammation and immunity. This could lead to the discovery of new targets for drug development. Finally, there is potential for Nitrofen to be used in combination with other drugs to enhance their efficacy in the treatment of various diseases.

Scientific Research Applications

Nitrofen has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used as a potential treatment for inflammatory diseases. Nitrofen has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and can be used as a potential chemotherapeutic agent.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-9-6-11(3-4-12(9)15)22-8-14(19)17-13-5-2-10(7-16-13)18(20)21/h2-7H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMWHQLVCVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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